molecular formula C23H25ClN2O3 B11023462 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11023462
M. Wt: 412.9 g/mol
InChI Key: CPJJYEUNYDSWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a unique combination of indole, pyran, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the indole ring, the introduction of the chloro substituent, and the coupling with the tetrahydropyran moiety. Common reagents used in these reactions include chlorinating agents, protecting groups, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the chloro substituent and tetrahydropyran group can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
  • 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the chloro substituent and the methoxy group on the phenyl ring can significantly influence its pharmacological properties and interactions with molecular targets.

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide , with CAS number 1351698-08-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C23H25ClN2O3C_{23}H_{25}ClN_{2}O_{3}, with a molecular weight of 412.9 g/mol . Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
CAS Number1351698-08-2
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory , antimicrobial , and anticancer agent . The following sections detail these activities based on various studies.

Anti-inflammatory Activity

Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For example, the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory responses, has been noted in related compounds, suggesting a similar mechanism may be applicable here .

Antimicrobial Activity

Preliminary in vitro studies indicate that derivatives of indole compounds can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may interact effectively with bacterial cell walls or metabolic pathways, although specific data on this compound is limited.

Anticancer Potential

Indoles are known for their anticancer properties, often acting through multiple mechanisms including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have shown promise in preclinical cancer models, warranting further investigation into this specific compound's efficacy.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the cytotoxic effects of indole derivatives on cancer cell lines demonstrated that certain structural modifications enhance activity against specific cancer types. While direct studies on our compound are lacking, insights from related compounds indicate potential effectiveness .
  • Mechanism of Action : Research into similar indole-based compounds revealed that they often function by modulating signaling pathways associated with inflammation and apoptosis. Understanding these mechanisms can guide future studies on this compound.
  • Pharmacokinetics : Although detailed pharmacokinetic studies for this specific compound are not available, understanding the behavior of similar compounds can provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for therapeutic applications.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C23H25ClN2O3/c1-28-20-6-3-18(4-7-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-2-5-19(24)14-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27)

InChI Key

CPJJYEUNYDSWJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.